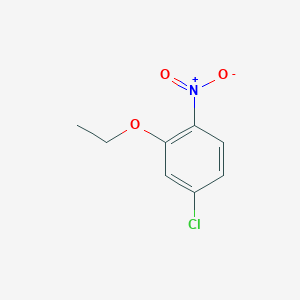

4-Chloro-2-ethoxy-1-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQSMJVVERBZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350168 | |

| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29604-25-9 | |

| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-ethoxy-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-2-ethoxy-1-nitrobenzene, a valuable intermediate in organic synthesis. This document is structured to provide not only factual data but also the scientific rationale behind the experimental methodologies used to determine these properties, ensuring a thorough understanding for researchers and professionals in the field.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the CAS number 29604-25-9, is a substituted nitroaromatic compound. Its structure, featuring a benzene ring substituted with a nitro group, a chlorine atom, and an ethoxy group, imparts a unique combination of reactivity and physical properties.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the molecule, making it a versatile precursor in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[2] Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in research and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 302.3 °C at 760 mmHg | [1] |

| Density | 1.311 g/cm³ | [1] |

| Appearance | Pale yellow solid (predicted) | |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and toluene (predicted) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chloro-2-nitrophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, to yield the desired product.[3][4][5]

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a slight excess of a base, such as anhydrous potassium carbonate or sodium hydride, portion-wise to the solution at room temperature. Stir the mixture until the deprotonation is complete, which is often indicated by a color change.

-

Alkylation: To the resulting phenoxide solution, add ethyl bromide or ethyl iodide dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the interplay of its three substituents on the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNA): The strong electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, particularly at the positions ortho and para to it. The chlorine atom at the para position is susceptible to displacement by strong nucleophiles. The rate of this substitution is enhanced by the nitro group's ability to stabilize the negatively charged Meisenheimer complex intermediate through resonance.[6]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of substituted anilines, which are important intermediates in the pharmaceutical and dye industries.

Caption: Key reaction pathways of this compound.

Experimental Determination of Physicochemical Properties

This section outlines the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Protocol:

-

In a series of test tubes, a small, accurately weighed amount of this compound is added.

-

To each tube, a different solvent (e.g., water, ethanol, acetone, toluene, hexane) is added incrementally with agitation.

-

The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands.

Predicted Spectral Features:

-

π → π* transitions: Expected to appear at shorter wavelengths, characteristic of the benzene ring.

-

n → π* transitions: Associated with the nitro group, expected to appear at longer wavelengths, often in the near-UV region.

Experimental Protocol:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy) |

| ~1590, 1475 | C=C stretch | Aromatic ring |

| ~1530, 1350 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1250 | C-O stretch | Aryl ether (ethoxy) |

| ~1100 | C-O stretch | Alkyl ether (ethoxy) |

| ~850-800 | C-H bend | Aromatic (out-of-plane) |

| ~750 | C-Cl stretch | Chloro group |

Experimental Protocol:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.

-

The FTIR spectrum is recorded, and the characteristic absorption bands are identified and assigned to their corresponding functional groups.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Features (in CDCl₃):

-

Ethoxy group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-).

-

Aromatic protons: Three signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

-

Ethoxy group: Signals at ~15 ppm (-CH₃) and ~65 ppm (-OCH₂-).

-

Aromatic carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the nitro group (ipso-carbon) is expected to be significantly downfield.

Experimental Protocol:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Both ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.

-

The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure.

Safety, Handling, and Disposal

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated for proper disposal.

Applications and Future Directions

This compound serves as a key building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for:

-

Dye Synthesis: The chromophoric nitro group and the potential for conversion to an amino group make it a useful intermediate in the synthesis of azo and other types of dyes.

-

Pharmaceutical Intermediates: The substituted aniline derived from this compound can be a precursor for the synthesis of various biologically active molecules.[7]

-

Agrochemicals: Substituted nitroaromatics are used in the development of some pesticides and herbicides.

The unique substitution pattern of this compound offers opportunities for the development of novel compounds with specific electronic and steric properties, paving the way for new applications in materials science and medicinal chemistry.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By understanding its synthesis, reactivity, and analytical characterization, researchers and drug development professionals can effectively and safely utilize this versatile chemical intermediate in their endeavors. The provided experimental protocols serve as a foundation for the in-house determination and verification of its properties, ensuring data integrity and reproducibility in scientific research.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

-

chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-1-ethoxy-2-nitrobenzene. Retrieved from [Link]

-

IARC Publications. (n.d.). and 4-chloronitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]

-

Chegg.com. (2021, March 31). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. Retrieved from [Link]

-

Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 7. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Chloro-2-ethoxy-1-nitrobenzene CAS 29604-25-9

An In-Depth Technical Guide to 4-Chloro-2-ethoxy-1-nitrobenzene (CAS 29604-25-9): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 29604-25-9), a key chemical intermediate with significant utility in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and explores its core reactivity, focusing on transformations critical for the development of complex molecular architectures. Furthermore, this guide presents standardized analytical methodologies for quality control and outlines essential safety and handling protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Introduction: Strategic Importance in Synthesis

This compound is a substituted nitroaromatic compound whose value lies in the strategic arrangement of its functional groups. The interplay between the electron-withdrawing nitro group, the electron-donating ethoxy group, and the displaceable chloro group provides a predictable platform for sequential chemical modifications. The nitro group not only activates the chlorine atom for nucleophilic aromatic substitution (SNAr) but can also be readily reduced to a primary amine, a cornerstone functional group for building pharmacologically active molecules. The ethoxy group modulates the electronic properties and lipophilicity of the scaffold. This combination makes it an ideal starting material for constructing libraries of substituted anilines and subsequent heterocyclic systems, which are prevalent in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical properties of a chemical intermediate is fundamental for its effective use in experimental design, including reaction setup, solvent selection, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 29604-25-9 | [][4][5] |

| Molecular Formula | C₈H₈ClNO₃ | [][6] |

| Molecular Weight | 201.61 g/mol | [][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Chloro-2-nitrophenetole | [4] |

| Appearance | Not specified, likely a solid at room temp. | |

| Melting Point | 52-54 °C | [4] |

| Boiling Point | 302.3 °C at 760 mmHg | [4] |

| Density | 1.311 g/cm³ | [][4] |

| SMILES | CCOC1=C(C=CC(=C1)Cl)[O-] | [] |

| InChI Key | YYQSMJVVERBZPU-UHFFFAOYSA-N | [][4] |

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The choice of 2,5-dichloronitrobenzene as a starting material is strategic; the nitro group strongly activates the ortho-chloro position (C2) towards nucleophilic attack, allowing for selective substitution over the meta-chloro position (C5).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 29604-25-9 [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

A Comprehensive Guide to the Structure Elucidation of 4-Chloro-2-ethoxy-1-nitrobenzene

This technical guide provides an in-depth analysis of the methodologies and interpretation of data for the complete structure elucidation of 4-Chloro-2-ethoxy-1-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques pivotal to molecular characterization.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₈ClNO₃.[1][2] Its structure is characterized by a benzene ring substituted with a chlorine atom, an ethoxy group, and a nitro group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and reactivity. Accurate structure elucidation is paramount for its application in synthesis, as an intermediate, and for ensuring purity and safety.[3] This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally determine its molecular structure.

Molecular Structure and Isomerism

The chemical name this compound specifies the substitution pattern on the benzene ring. The numbering of the ring positions is dictated by IUPAC nomenclature rules, which prioritize the nitro group for the principal functional group designation in this case. However, common naming conventions often prioritize other substituents, leading to potential ambiguity. Therefore, a multi-technique analytical approach is essential to confirm the connectivity and spatial relationship of the substituents.

The molecular weight of this compound is 201.61 g/mol .[1][2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Core Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals provide a wealth of information about the electronic environment, the number of protons, and the neighboring protons, respectively.

Expected ¹H NMR Spectrum:

The structure of this compound presents a distinct set of proton signals:

-

Aromatic Region: Three protons are attached to the benzene ring. Due to the substitution pattern, they will appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The electron-withdrawing nature of the nitro and chloro groups and the electron-donating nature of the ethoxy group will influence their precise chemical shifts.

-

Ethoxy Group: The ethoxy group (-OCH₂CH₃) will give rise to two signals:

-

A quartet for the methylene protons (-OCH₂-), resulting from coupling to the three methyl protons.

-

A triplet for the methyl protons (-CH₃), resulting from coupling to the two methylene protons.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).

Data Interpretation:

The interpretation of the ¹H NMR spectrum will confirm the presence of the key functional groups and their connectivity. The coupling patterns in the aromatic region will be crucial for confirming the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Core Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule:

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm). The carbons directly attached to the substituents will have characteristic chemical shifts.

-

Ethoxy Group Carbons: Two signals in the aliphatic region:

-

One for the methylene carbon (-OCH₂-), typically around δ 60-70 ppm.

-

One for the methyl carbon (-CH₃), typically around δ 15-20 ppm.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

The number of signals in the ¹³C NMR spectrum will confirm the total number of unique carbon atoms. The chemical shifts will provide corroborating evidence for the presence of the aromatic ring and the ethoxy group, and the specific substitution pattern.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structure elucidation.

Core Principle: In MS, a molecule is ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern offers clues about the molecule's structure.

Expected Mass Spectrum:

For this compound, the mass spectrum will exhibit:

-

Molecular Ion Peak: A prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (201.61 Da). Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at M⁺ (for ³⁵Cl) and a peak at M+2 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation Pattern: Characteristic fragment ions resulting from the loss of substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and the cleavage of the ethoxy group.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common choice for small, volatile molecules and often provides rich fragmentation data.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation:

The accurate mass measurement of the molecular ion can confirm the elemental composition of the molecule. The fragmentation pattern provides a fingerprint that can be pieced together to deduce the connectivity of the atoms.

Visualization of Fragmentation

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Core Principle: Different functional groups have characteristic absorption frequencies in the IR spectrum. By analyzing the absorption bands, one can identify the presence of specific bonds and functional groups.

Expected IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aliphatic C-H stretching (ethoxy group): Just below 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-O stretching (ethoxy group): Around 1250 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Interpretation:

The presence of the characteristic absorption bands will confirm the presence of the nitro group, the ethoxy group, and the aromatic ring with its chloro-substituent.

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Interpretation |

| ¹H NMR | Aromatic Protons | 3 signals (δ 6.5-8.5 ppm) | Substituted benzene ring |

| Ethoxy Protons | Quartet and Triplet | Presence of -OCH₂CH₃ group | |

| ¹³C NMR | Aromatic Carbons | 6 signals (δ 110-160 ppm) | 6 unique aromatic carbons |

| Ethoxy Carbons | 2 signals (δ 15-70 ppm) | Presence of -OCH₂CH₃ group | |

| Mass Spec | Molecular Ion | m/z 201 (with M+2 peak) | Molecular weight confirmation |

| Fragmentation | Loss of NO₂, C₂H₄, OC₂H₅ | Structural fragments | |

| IR Spec | N-O stretch | ~1530 & 1350 cm⁻¹ | Presence of Nitro group |

| C-O stretch | ~1250 cm⁻¹ | Presence of Ether linkage |

Conclusion

The comprehensive structure elucidation of this compound is achieved through the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry provides the molecular weight and key fragmentation information, while IR spectroscopy confirms the presence of the critical functional groups. Together, these methods provide an unambiguous and self-validating determination of the molecular structure.

Visualization of Elucidation Workflow

Caption: Workflow for Structure Elucidation.

References

-

Chemical Label. This compound. Available at: [Link]

-

LookChem. 4-Chloro-1-ethoxy-2-nitrobenzene. Available at: [Link]

-

PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. Available at: [Link]

-

PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. Available at: [Link]

Sources

Spectroscopic Characterization of 4-Chloro-2-ethoxy-1-nitrobenzene: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic profile of 4-Chloro-2-ethoxy-1-nitrobenzene (CAS No. 29604-25-9), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles of spectroscopic analysis to offer a comprehensive characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Spectroscopic Overview

This compound is a multisubstituted aromatic compound. Its structure, featuring a nitro group, a chlorine atom, and an ethoxy group on the benzene ring, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this fingerprint is crucial for identity confirmation, purity assessment, and structural elucidation in any research or development context.

The analytical workflow for characterizing this molecule relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Ensure the solid sample is dry and clean. No extensive preparation is needed for ATR.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound will be dominated by several key absorptions. The NIST WebBook provides a reference spectrum for this compound, which supports the following expected peaks.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3100 - 3000 | Aromatic C-H | Stretching | Weak to medium |

| ~2980 - 2850 | Aliphatic C-H (Ethoxy) | Stretching | Medium |

| ~1520 & ~1345 | Nitro (NO₂) Group | Asymmetric & Symmetric Stretch | Strong, Sharp |

| ~1600, ~1475 | Aromatic C=C | Ring Stretching | Medium, Sharp |

| ~1250 | Aryl-O-C (Ether) | Asymmetric Stretching | Strong |

| ~1040 | Alkyl-O-C (Ether) | Symmetric Stretching | Medium |

| ~850 - 800 | C-H Out-of-Plane Bending | Bending | Strong |

| ~750 | C-Cl | Stretching | Medium to Weak |

The two strong, sharp peaks for the nitro group are highly characteristic and serve as a primary diagnostic tool. The strong absorption around 1250 cm⁻¹ confirms the presence of the aryl ether linkage, a key structural feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

¹H NMR: Predicted Data and Interpretation

The proton NMR spectrum will show signals for both the aromatic protons and the ethoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing (deshielding), while the ethoxy group is electron-donating (shielding).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.2 | d | 1H | H-3 | Ortho to the strongly deshielding nitro group. |

| ~7.4 - 7.6 | dd | 1H | H-5 | Meta to the nitro group and ortho to the chlorine atom. |

| ~7.0 - 7.2 | d | 1H | H-6 | Ortho to the shielding ethoxy group. |

| ~4.1 - 4.3 | q | 2H | -OCH₂- | Methylene protons adjacent to an oxygen atom, split by the methyl group. |

| ~1.4 - 1.6 | t | 3H | -CH₃ | Methyl protons split by the adjacent methylene group. |

d = doublet, t = triplet, q = quartet, dd = doublet of doublets

¹³C NMR: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

| Predicted δ (ppm) | Assignment | Rationale |

| ~155 - 160 | C-2 | Aromatic carbon attached to the electron-donating ethoxy group. |

| ~145 - 150 | C-1 | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~130 - 135 | C-4 | Aromatic carbon bearing the chlorine atom. |

| ~125 - 130 | C-5 | Aromatic CH carbon influenced by adjacent chloro and nitro-bearing carbons. |

| ~115 - 120 | C-3 | Aromatic CH carbon ortho to the nitro group. |

| ~110 - 115 | C-6 | Aromatic CH carbon ortho to the ethoxy group. |

| ~65 - 70 | -OCH₂- | Methylene carbon of the ethoxy group, shifted downfield by the adjacent oxygen. |

| ~14 - 16 | -CH₃ | Methyl carbon of the ethoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and offering further structural insights through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

The molecular formula of this compound is C₈H₈ClNO₃, with a monoisotopic mass of approximately 201.02 g/mol .[][3]

Caption: Predicted EI-MS Fragmentation Pathway.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 201. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak will be present at m/z 203 with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of a single chlorine atom.

-

Key Fragments:

-

[M - NO₂]⁺ (m/z 155/157): Loss of the nitro group is a very common fragmentation pathway for nitroaromatic compounds.

-

[M - C₂H₄]⁺ (m/z 173/175): Loss of ethene via a McLafferty-type rearrangement from the ethoxy group is expected.

-

[M - OC₂H₅]⁺ (m/z 156/158): Cleavage of the ether bond resulting in the loss of the ethoxy radical.

-

Conclusion

The combination of IR, NMR, and MS provides a robust and comprehensive characterization of this compound. The strong, characteristic IR bands for the nitro and ether groups, the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, and the predictable molecular ion and fragmentation patterns in the mass spectrum create a unique analytical signature. This guide provides a predictive framework for researchers to confirm the identity and purity of this important chemical intermediate, ensuring the integrity and reliability of their scientific endeavors.

References

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2-ethoxy-1-nitrobenzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process chemistry, influencing everything from reaction kinetics to purification and final formulation.[1] This technical guide addresses the solubility of 4-Chloro-2-ethoxy-1-nitrobenzene, a key substituted nitroaromatic intermediate. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. We delve into the theoretical underpinnings of solubility, present robust, step-by-step experimental protocols for both gravimetric and chromatographic quantification, and discuss the critical aspects of solvent selection and data interpretation. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to generate and utilize solubility data effectively, ensuring process optimization and control.

Introduction: The Critical Role of Solubility Data

This compound (CAS No. 29604-25-9) is a substituted nitroaromatic compound that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive nitro group, a chlorine atom susceptible to nucleophilic substitution, and an ethoxy moiety, makes it a valuable precursor for a range of more complex molecules, including potential pharmaceutical candidates.

The efficiency of synthesizing, purifying, and formulating any compound is fundamentally tied to its solubility characteristics.[2] Accurate solubility data is indispensable for:

-

Reaction Optimization: Ensuring reactants are in the solution phase for efficient molecular interaction.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems is crucial for obtaining high-purity crystalline material with the desired morphology.[3][4] The principle that most solids become more soluble at higher temperatures is the basis for recrystallization.[5]

-

Formulation Development: Understanding solubility is essential for developing stable and bioavailable drug products.[1]

-

Process Safety and Scale-up: Predicting the behavior of a solute in various solvents at different temperatures is vital for designing safe and efficient large-scale manufacturing processes.

This guide provides the necessary theoretical and practical framework for determining the solubility of this compound, empowering scientists to make informed decisions in their research and development endeavors.

Physicochemical Characterization

A molecule's structure dictates its physical properties, which in turn govern its solubility. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[6] To apply this, we must first understand the properties of our solute and potential solvents.

Properties of this compound

The key physicochemical properties of the solute are summarized below. These values are critical for both theoretical solubility estimations and for designing experimental procedures.

| Property | Value | Source |

| CAS Number | 29604-25-9 | [7][8] |

| Molecular Formula | C₈H₈ClNO₃ | [7] |

| Molecular Weight | 201.61 g/mol | [7] |

| Melting Point | 52-54 °C | [7][9] |

| Boiling Point | 302.3 °C at 760 mmHg | [9] |

| Density | 1.311 g/cm³ | [9] |

The presence of the polar nitro group (-NO₂) and the electronegative chlorine and oxygen atoms, combined with the largely nonpolar benzene ring and ethyl group, gives the molecule a moderate polarity. This suggests it will exhibit appreciable solubility in a range of organic solvents.

Properties of Common Organic Solvents

The choice of solvent is the most critical factor in a successful crystallization or solubility study.[5] A suitable solvent should ideally dissolve the compound sparingly at room temperature but readily at elevated temperatures.[3] The following table lists key properties of solvents relevant for screening.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |

| Methanol | 5.1 | 32.7 | 64.7 | Protic, polar, forms hydrogen bonds. |

| Ethanol | 4.3 | 24.5 | 78.4 | Protic, polar, widely used. |

| Isopropanol | 3.9 | 19.9 | 82.6 | Protic, less polar than ethanol. |

| Acetone | 5.1 | 20.7 | 56.0 | Aprotic, polar, highly volatile. |

| Ethyl Acetate | 4.4 | 6.0 | 77.1 | Moderately polar ester. |

| Toluene | 2.4 | 2.4 | 110.6 | Nonpolar aromatic. |

| Heptane | 0.1 | 1.9 | 98.4 | Nonpolar aliphatic. |

| Acetonitrile | 5.8 | 37.5 | 81.6 | Aprotic, polar, good UV transparency. |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[10] The ideal solubility of a crystalline solute can be predicted using the melting point and enthalpy of fusion of the solute. However, real solutions deviate from ideality. This deviation is accounted for by the activity coefficient, which can be predicted using various thermodynamic models like UNIFAC, NRTL, or the Hildebrand solubility parameter approach.[11][12] While a deep dive into these models is beyond the scope of this guide, it is important to recognize that solubility is a complex function of temperature and the specific intermolecular interactions between the solute and solvent.[13][14]

Experimental Determination of Solubility: A Step-by-Step Protocol

The Gravimetric Method

This method involves creating a saturated solution at a constant temperature, taking a known mass of that solution, evaporating the solvent, and weighing the remaining solute.[15][16]

Required Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled water bath or shaker

-

Sealed glass vials (e.g., 20 mL screw-cap vials)

-

Calibrated thermometer or temperature probe

-

Glass syringes and syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed weighing dishes or vials for evaporation

-

Vacuum oven or desiccator

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known organic solvent. The presence of undissolved solid is essential to ensure saturation.[15]

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[2] The system is at equilibrium when the concentration of the solute in the solution phase no longer changes over time.

-

Sedimentation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the bath for at least 2-4 hours to allow the excess solid to settle, leaving a clear supernatant.

-

Sampling:

-

Carefully withdraw a sample (approx. 2-3 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization upon sampling.

-

Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) vial.

-

-

Mass Determination (Solution): Immediately seal the vial containing the filtrate and accurately weigh it to determine the total mass of the saturated solution.

-

Solvent Evaporation: Place the vial, with its cap removed or loosened, into a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the vial containing the dry solute is constant.[17]

-

Mass Determination (Solute): Cool the vial in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [ (m₁ / M₁) + (m₂ / M₂) ] Where:

-

m₁ = mass of the solute (final weight - tare weight)

-

M₁ = molar mass of the solute (201.61 g/mol )

-

m₂ = mass of the solvent (solution weight - solute weight)

-

M₂ = molar mass of the solvent

-

This procedure should be repeated at various temperatures (e.g., in 5 K increments from 278.15 K to 318.15 K) to generate a complete solubility curve for each solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Advanced Analytical Quantification Methods

While the gravimetric method is robust, other analytical techniques can offer higher throughput, sensitivity, or be used for validation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for quantifying nitroaromatic compounds.[18][19] A reversed-phase HPLC method with UV detection is highly suitable.

Exemplary HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water.[18]

-

Detection: UV detection at a wavelength of maximum absorbance (λ_max), likely around 254 nm for nitroaromatics.[20]

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Analyze the filtered saturated solutions and determine their concentration by interpolating from the calibration curve. EPA Method 8330B provides a standard procedure for analyzing nitroaromatics and can be adapted.[21]

UV-Vis Spectrophotometry

This method is simpler than HPLC but may be less specific if impurities absorb at the same wavelength.

Exemplary UV-Vis Protocol:

-

Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance. Nitroaromatic compounds typically show strong absorbance between 210-270 nm.[22][23][24]

-

Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance vs. concentration to create a Beer-Lambert law calibration curve.

-

Analyze Sample: Prepare a saturated solution as in the gravimetric method. Dilute a known volume of the filtered supernatant to bring its absorbance into the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Back-calculate to find the concentration of the original saturated solution.

Caption: Logic for Selecting an Analytical Quantification Method.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures. While experimental data for the target compound must be generated, the following table, using data for the analogous compound 4-Ethoxy-2-fluoro-1-nitrobenzene, serves as a template for how results should be presented.[2]

Table 1: Example Mole Fraction Solubility (x) of an Analogous Compound at Various Temperatures [2]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 278.15 | 0.0158 | 0.0197 | 0.0233 | 0.0275 |

| 283.15 | 0.0193 | 0.0238 | 0.0278 | 0.0326 |

| 288.15 | 0.0235 | 0.0288 | 0.0332 | 0.0387 |

| 293.15 | 0.0286 | 0.0348 | 0.0398 | 0.0461 |

| 298.15 | 0.0348 | 0.0421 | 0.0477 | 0.0550 |

| 303.15 | 0.0423 | 0.0510 | 0.0573 | 0.0657 |

| 308.15 | 0.0515 | 0.0618 | 0.0687 | 0.0785 |

| 313.15 | 0.0628 | 0.0749 | 0.0825 | 0.0938 |

| 318.15 | 0.0765 | 0.0908 | 0.0990 | 0.1121 |

Interpretation:

-

Temperature Dependence: As shown in the example data, solubility increases with temperature for all solvents, which is typical for solid solutes. This indicates an endothermic dissolution process.

-

Solvent Effects: The solubility trend in the example (n-Butanol > Isopropanol > Ethanol > Methanol) suggests that as the alkyl chain of the alcohol solvent increases, its polarity decreases, making it a better solvent for the moderately polar solute. This kind of analysis, once performed for this compound, will allow for the rational selection of solvents for specific applications.

Safety and Handling

Chlorinated and nitroaromatic compounds require careful handling due to their potential toxicity.[25][26] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (consult manufacturer data for suitability against chlorinated solvents), and chemical splash goggles.[26]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[25]

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[25][27] Carbon or stainless steel are generally suitable materials for bulk storage of chlorinated solvents.[28][29]

-

Disposal: Dispose of all waste, including contaminated materials, as hazardous waste in accordance with institutional and local regulations.[25]

Always consult the Safety Data Sheet (SDS) for this compound before beginning any experimental work.

References

-

Paluch, K. J., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Modarress, H., et al. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Paluch, K. J., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Vojta, D., et al. (2000). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

-

EPFL. (n.d.). Guide for crystallization. [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

-

Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

-

Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

-

Caron, G., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Harrison, J., et al. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

-

PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. [Link]

-

PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]

-

Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). [Link]

-

ACS Publications. (2017). Gravimetric Methods. [Link]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. [Link]

-

Chemical-Suppliers. (n.d.). Product Search. [Link]

-

Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]

-

Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene. [Link]

-

LookChem. (n.d.). 4-Chloro-1-ethoxy-2-nitrobenzene. [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. [Link]

-

Pharmaffiliates. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene. [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. This compound | 29604-25-9 [m.chemicalbook.com]

- 8. This compound | 29604-25-9 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 21. epa.gov [epa.gov]

- 22. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 23. researchgate.net [researchgate.net]

- 24. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. ecolink.com [ecolink.com]

- 27. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 28. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 29. ipi-global.com [ipi-global.com]

An In-depth Technical Guide to 4-Chloro-2-ethoxy-1-nitrobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxy-1-nitrobenzene (CAS No. 29604-25-9), a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its commercial availability, physicochemical properties, handling protocols, and applications in organic synthesis.

Introduction and Core Properties

This compound is a substituted nitrobenzene derivative featuring chloro, ethoxy, and nitro functional groups. This specific arrangement of substituents makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring for certain transformations.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 29604-25-9 | [][2] |

| Molecular Formula | C₈H₈ClNO₃ | [] |

| Molecular Weight | 201.61 g/mol | [][3] |

| Density | 1.311 g/cm³ | [] |

| IUPAC Name | This compound | [] |

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels of 98% or higher being common.

Key Commercial Suppliers:

| Supplier | Notes |

| BOC Sciences | A global supplier of research chemicals and pharmaceutical ingredients, offering this compound for various research and development needs.[] |

| ChemBlink | Provides a platform to connect with various suppliers of this compound.[4] |

| ChemicalBook | An online resource that lists multiple suppliers and provides chemical properties and safety information.[2] |

| BLD Pharm | Offers the compound and provides access to analytical data such as NMR and HPLC.[5] |

When procuring this chemical, it is crucial for researchers to request and review the Certificate of Analysis (CoA) to verify purity and identity, ensuring it meets the specific requirements of the intended application.

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound requires careful handling. It is classified as an irritant and is harmful if it comes into contact with skin or is inhaled.

Summary of Hazard Information:

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Toxicity: Chloronitrobenzene compounds are generally toxic if swallowed, in contact with skin, or if inhaled.[7][8]

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] The container should be kept tightly closed.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This typically involves using an approved waste disposal plant.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for creating more complex molecular structures. The functional groups on the aromatic ring provide multiple reaction sites.

Reduction of the Nitro Group

A foundational reaction for this class of compounds is the reduction of the nitro group to an amine (aniline). This transformation is a critical step for introducing a nucleophilic nitrogen atom, which can then be used for a wide array of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.

Commonly used reducing agents for this purpose include:

-

Tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl).

-

Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[10]

-

Iron powder in acidic medium.

The resulting 5-chloro-2-ethoxyaniline is a valuable precursor for dyes, pharmaceuticals, and other specialty chemicals.

Nucleophilic Aromatic Substitution (SNAr)

While the chloro substituent is less activated than in related compounds with ortho- or para-nitro groups, it can still undergo nucleophilic aromatic substitution under specific conditions. However, a more common synthetic strategy involves using related compounds where the leaving group is more labile, such as a fluoro group, which is highly activated by an ortho-nitro group.[11][12] The principles of SNAr are central to the synthesis of many heterocyclic compounds from nitroaromatic precursors.[12]

The synthesis of this compound itself can be achieved via a nucleophilic aromatic substitution reaction where 1,2-dichloro-4-nitrobenzene is treated with sodium ethoxide.[13] The ethoxide preferentially displaces the chlorine atom at the 2-position, which is activated by the ortho-nitro group.

Experimental Protocol: Reduction to 5-Chloro-2-ethoxyaniline

This section provides a representative, step-by-step laboratory protocol for the reduction of the nitro group. Causality: The choice of iron powder and ammonium chloride is a classic Béchamp reduction method, which is effective, cost-efficient, and generally safer than catalytic hydrogenation for small-scale lab synthesis as it avoids the use of flammable hydrogen gas. The aqueous ethanol solvent system is chosen for its ability to dissolve the organic substrate while being compatible with the inorganic reagents.

Materials and Reagents:

-

This compound

-

Iron powder (fine grade)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, 5M

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH:H₂O mixture).

-

Addition of Reagents: Add iron powder (approx. 3.0 eq) and ammonium chloride (approx. 0.25 eq) to the stirring solution.

-

Reaction: Heat the mixture to reflux (typically around 80-85°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Redissolve the crude residue in ethyl acetate or DCM.

-

Wash the organic layer sequentially with water and then a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude 5-chloro-2-ethoxyaniline can be further purified by column chromatography on silica gel if necessary.

Conclusion

This compound serves as a readily accessible and synthetically useful intermediate for chemical research and development. Its commercial availability, combined with its well-defined reactivity—particularly the facile reduction of its nitro group—makes it a valuable starting point for the synthesis of substituted anilines and, subsequently, a diverse range of more complex target molecules. Proper adherence to safety and handling protocols is essential when working with this compound.

References

- chemical label this compound. (n.d.).

- BOC Sciences. (n.d.). CAS 29604-25-9 this compound.

- chemBlink. (n.d.). Suppliers of 4-Chloro-2-Ethoxy-1-Nitro-Benzene.

- LookChem. (n.d.). 4-Chloro-1-ethoxy-2-nitrobenzene.

- ChemicalBook. (2023, May 19). This compound | 29604-25-9.

- SAFETY DATA SHEET. (2024, August 6).

- ChemShuttle. (n.d.). 4-chloro-2-methoxy-1-nitrobenzene.

- SAFETY DATA SHEET. (2025, September 18).

- Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 1,2-BIS-(2-CHLORO-ETHOXY)-4-NITRO-BENZENE AldrichCPR.

- SAFETY DATA SHEET. (n.d.).

- BLD Pharm. (n.d.). 29604-25-9|this compound.

- ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline....

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Ethoxy-2-fluoro-1-nitrobenzene.

- PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene.

- Chegg.com. (2021, March 31). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When.

- Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.

Sources

- 2. This compound | 29604-25-9 [chemicalbook.com]

- 3. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. More information about suppliers of 4-Chloro-2-Ethoxy-1-Nitro-Benzene (CAS # 29604-25-9) [chemblink.com]

- 5. 29604-25-9|this compound|BLD Pharm [bldpharm.com]

- 6. chemical-label.com [chemical-label.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com [chegg.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene: Starting Materials and Strategic Pathways

Introduction

4-Chloro-2-ethoxy-1-nitrobenzene is a valuable substituted nitroaromatic compound, frequently utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its molecular architecture, featuring a nitro group that activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, alongside strategically positioned chloro and ethoxy moieties, offers a versatile platform for the construction of more complex molecular targets. This guide provides an in-depth analysis of the principal synthetic strategies for this compound, with a core focus on the selection of starting materials and the mechanistic rationale behind the chosen pathways. We will explore the most industrially relevant and laboratory-practical routes, providing detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be approached via several strategic pathways. The optimal choice depends on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. The two most prominent and validated routes are:

-

Nucleophilic Aromatic Substitution (SNAr) on a Dichloronitrobenzene Derivative: This is often the most direct and high-yielding approach, leveraging the strong activation provided by the nitro group.

-

Two-Step Synthesis via Etherification of a Chloronitrophenol: This pathway offers flexibility and can be advantageous if the intermediate chloronitrophenol is readily available.

A third, less common but viable route, involves the nitration of a chloroethoxybenzene precursor. Each of these strategies will be discussed in detail.

Pathway 1: Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most efficient route, predicated on the reaction of a dichloronitrobenzene with sodium ethoxide. The success of this pathway hinges on the powerful electron-withdrawing nature of the nitro group, which significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

Core Starting Material: 1,2-Dichloro-4-nitrobenzene

The primary starting material for this pathway is 1,2-dichloro-4-nitrobenzene. Its synthesis is typically achieved through the nitration of 1,2-dichlorobenzene.

Synthesis of 1,2-Dichloro-4-nitrobenzene: The nitration of 1,2-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") predominantly yields the desired 1,2-dichloro-4-nitrobenzene, along with a smaller amount of the 1,2-dichloro-3-nitrobenzene isomer.[1][2] The separation of these isomers can be achieved by crystallization.[2] A patented process describes the nitration of 1,2-dichlorobenzene followed by fractional crystallization from the sulfuric acid solution by adjusting its concentration to selectively crystallize the desired 4-nitro isomer.[3]

The Causality of Regioselectivity in the SNAr Reaction

A critical aspect of the reaction between 1,2-dichloro-4-nitrobenzene and sodium ethoxide is the regioselectivity of the substitution. The ethoxide nucleophile preferentially displaces the chlorine atom at the C-1 position (para to the nitro group) rather than the chlorine at the C-2 position (meta to the nitro group).[4][5]

This selectivity is a direct consequence of the stability of the intermediate Meisenheimer complex. When the nucleophile attacks the carbon atom para to the nitro group, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization.[6][7] Conversely, attack at the meta position does not allow for this resonance stabilization of the negative charge by the nitro group.[6][7]

Experimental Protocol: Synthesis of this compound from 1,2-Dichloro-4-nitrobenzene

This protocol is based on the principles of nucleophilic aromatic substitution.

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol, or used as a commercial solution)

-

Anhydrous Ethanol

-

Toluene (optional, as a co-solvent)

-

Hydrochloric acid (for neutralization)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloro-4-nitrobenzene in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask. The molar ratio of sodium ethoxide to 1,2-dichloro-4-nitrobenzene should be approximately 1.1:1.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or toluene and wash with water.

-

Neutralize the aqueous layer with dilute hydrochloric acid and extract with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Quantitative Data Summary

| Starting Material | Reagent | Product | Typical Yield | Ref. |

| 1,2-Dichloro-4-nitrobenzene | Sodium ethoxide | This compound | High | [8] |

Workflow Diagram